2-Bromo-3-(trifluoromethoxy)pyridine

Physicochemical Properties Lipophilicity Drug Design

2-Bromo-3-(trifluoromethoxy)pyridine (CAS 1206978-11-1) is a halogenated heteroaromatic compound, specifically a disubstituted pyridine derivative, that serves as a versatile intermediate in medicinal chemistry and agrochemical research. Its molecular architecture features a bromine atom at the C2 position and a strongly electron-withdrawing trifluoromethoxy (-OCF3) group at the C3 position of the pyridine ring.

Molecular Formula C6H3BrF3NO
Molecular Weight 241.995
CAS No. 1206978-11-1
Cat. No. B599166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(trifluoromethoxy)pyridine
CAS1206978-11-1
Synonyms2-BroMo-3-(trifluoroMethoxy)pyridine
Molecular FormulaC6H3BrF3NO
Molecular Weight241.995
Structural Identifiers
SMILESC1=CC(=C(N=C1)Br)OC(F)(F)F
InChIInChI=1S/C6H3BrF3NO/c7-5-4(2-1-3-11-5)12-6(8,9)10/h1-3H
InChIKeyBHUNBMCBYFTPAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-(trifluoromethoxy)pyridine (CAS 1206978-11-1) Technical Overview: A Strategic Building Block for Life Sciences


2-Bromo-3-(trifluoromethoxy)pyridine (CAS 1206978-11-1) is a halogenated heteroaromatic compound, specifically a disubstituted pyridine derivative, that serves as a versatile intermediate in medicinal chemistry and agrochemical research. Its molecular architecture features a bromine atom at the C2 position and a strongly electron-withdrawing trifluoromethoxy (-OCF3) group at the C3 position of the pyridine ring [1]. This specific substitution pattern imparts unique physicochemical properties, including a calculated LogP of 2.72 [2], and distinct reactivity profiles, making it a privileged scaffold for the synthesis of complex molecules with enhanced lipophilicity and metabolic stability [3].

2-Bromo-3-(trifluoromethoxy)pyridine: Why In-Class Substitution with Common Analogs is Not Feasible


Direct substitution of 2-Bromo-3-(trifluoromethoxy)pyridine with seemingly similar halogenated pyridine building blocks is scientifically unsound due to the profound impact of the ortho-bromo, meta-trifluoromethoxy substitution pattern on both physicochemical properties and chemical reactivity. Unlike its methoxy analog (2-bromo-3-methoxypyridine), the -OCF3 group confers a significantly higher LogP (2.72 vs 1.55) [1], drastically altering lipophilicity and, consequently, the pharmacokinetic profile of any derived molecule. Furthermore, the -OCF3 group is uniquely resistant to cleavage under acidic conditions (e.g., HI) that would readily demethylate a methoxy group [2]. In cross-coupling reactions, the reactivity of the C2-Br site is finely tuned by the adjacent -OCF3 group, a synergistic electronic effect not replicated by simple chloro- or iodo- analogs, which are either less reactive or prone to unwanted side reactions. The quantitative evidence below underscores these critical differentiators, establishing why this specific compound is a non-substitutable asset in rational molecular design.

2-Bromo-3-(trifluoromethoxy)pyridine Comparative Evidence Guide: Quantifying Differentiation for Procurement Decisions


Enhanced Lipophilicity (LogP) Compared to 2-Bromo-3-methoxypyridine

2-Bromo-3-(trifluoromethoxy)pyridine exhibits significantly higher lipophilicity compared to its methoxy analog. The trifluoromethoxy (-OCF3) group is a known bioisostere for methoxy (-OCH3) that confers increased lipophilicity and metabolic stability. The calculated LogP for the target compound is 2.72 [1], while the LogP for the direct analog 2-bromo-3-methoxypyridine is reported as 1.55 [2]. This represents a substantial increase in hydrophobicity, which directly impacts passive membrane permeability and the overall pharmacokinetic profile of final drug candidates.

Physicochemical Properties Lipophilicity Drug Design Medicinal Chemistry

Superior Chemical Stability of the Trifluoromethoxy Group vs. Methoxy Group

The trifluoromethoxy (-OCF3) group on pyridine derivatives demonstrates exceptional stability under acidic conditions that would otherwise degrade a methoxy (-OCH3) group. Specifically, it has been shown that the -OCF3 group is remarkably stable against hydroiodic acid (HI), in stark contrast to the methoxy group which is rapidly cleaved under the same conditions [1]. This class-level observation applies directly to 2-Bromo-3-(trifluoromethoxy)pyridine, ensuring that the -OCF3 moiety remains intact during multi-step synthetic sequences requiring strongly acidic reagents or work-ups.

Chemical Stability Functional Group Tolerance Medicinal Chemistry Process Chemistry

Advantageous Reactivity Profile for Suzuki-Miyaura Cross-Coupling Reactions

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the reactivity of different leaving groups on pyridine rings follows a well-established hierarchy: bromide (-Br) is significantly more reactive than chloride (-Cl) [1]. This places 2-Bromo-3-(trifluoromethoxy)pyridine as a more reactive coupling partner than its 2-chloro analog, enabling reactions to proceed under milder conditions, with lower catalyst loadings, or with shorter reaction times. The specific electronic influence of the adjacent -OCF3 group further modulates this reactivity, a unique feature not captured by simple 2-bromopyridine. Compounds like 3-bromo-5-trifluoromethoxypyridine have been explicitly identified as efficient synthons for these transformations [2].

Suzuki-Miyaura Coupling Cross-Coupling Palladium Catalysis C-C Bond Formation

Unique Ortho-Bromo/Meta-Trifluoromethoxy Substitution Pattern

The specific 2-bromo-3-(trifluoromethoxy) substitution pattern on the pyridine ring is distinct and offers a unique vector for molecular elaboration. While other positional isomers exist (e.g., 3-bromo-5-trifluoromethoxypyridine, 2-bromo-5-(trifluoromethoxy)pyridine), the ortho-relationship between the bromine and the trifluoromethoxy group creates a unique electronic environment that influences both the reactivity of the bromide in cross-coupling and the electronic properties of the resulting biaryl systems. This specific isomer has been highlighted as a key building block for life-sciences-oriented research following the development of a general synthetic route [1]. No comparative data is presented as the differentiation is based on the unique, non-interchangeable regiochemistry of the substitution pattern.

Regiochemistry Substitution Pattern SAR Studies Molecular Diversity

2-Bromo-3-(trifluoromethoxy)pyridine: Optimal Research and Industrial Application Scenarios


Medicinal Chemistry: Lead Optimization Requiring Enhanced Lipophilicity and Metabolic Stability

In drug discovery programs where improving passive membrane permeability and blocking oxidative metabolism are critical, 2-Bromo-3-(trifluoromethoxy)pyridine is the superior choice over its methoxy analog. The +1.17 LogP increase compared to 2-bromo-3-methoxypyridine [4] translates to a tangible advantage in achieving desirable pharmacokinetic properties for CNS or intracellular targets. Furthermore, the established stability of the -OCF3 group under acidic conditions [2] ensures the compound's integrity during demanding multi-step syntheses, making it a robust building block for generating diverse libraries of lead candidates.

Synthetic Chemistry: Efficient and Reliable Diversification via Suzuki-Miyaura Cross-Coupling

When designing a synthetic route requiring the installation of diverse (hetero)aryl groups onto a pyridine core, 2-Bromo-3-(trifluoromethoxy)pyridine is the preferred substrate over its 2-chloro analog. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions, consistent with the established reactivity order (-Br > -Cl) [4], allows for higher yielding, milder, and more time-efficient transformations. This is particularly valuable in parallel synthesis or when working with complex, sensitive coupling partners. The compound's utility in this context is reinforced by its recognition as an efficient synthon for Pd-catalyzed couplings [2].

Agrochemical Research: Development of Novel Crop Protection Agents

The unique combination of lipophilicity and metabolic stability conferred by the trifluoromethoxy group, as quantified by its LogP of 2.72 [4], makes 2-Bromo-3-(trifluoromethoxy)pyridine an attractive intermediate for agrochemical research. These physicochemical properties are often correlated with improved uptake, translocation, and environmental persistence in crop protection agents. The bromine handle provides a reliable point for late-stage functionalization [2] to fine-tune biological activity and selectivity against target pests or pathogens.

Academic and Industrial R&D: Construction of Novel Heterocyclic Libraries

As a key building block whose synthesis has been recently enabled at scale [4], 2-Bromo-3-(trifluoromethoxy)pyridine is an essential procurement for research groups focused on exploring new chemical space in the life sciences. Its unique ortho-bromo/meta-trifluoromethoxy substitution pattern provides access to previously difficult-to-synthesize 2,3-disubstituted pyridine derivatives, expanding the scope of accessible molecular diversity for structure-activity relationship (SAR) studies and new chemical entity (NCE) generation.

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